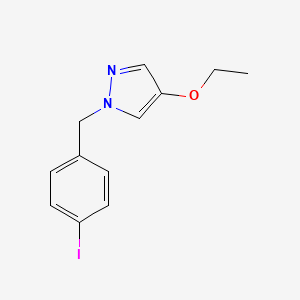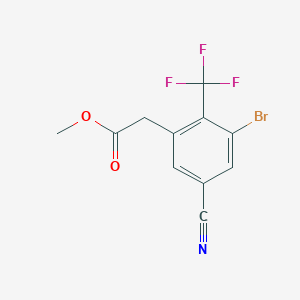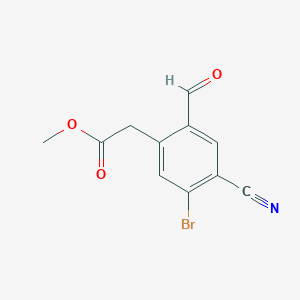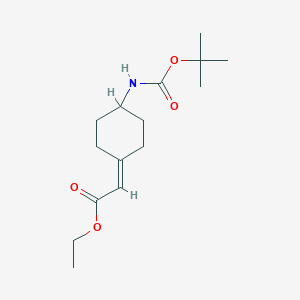
Methyl 3-bromo-6-cyano-2-(difluoromethyl)phenylacetate
Overview
Description
Methyl 3-bromo-6-cyano-2-(difluoromethyl)phenylacetate, also known as MBDC, is a synthetic compound used in a variety of scientific research applications. It is an organobromine compound that has been found to have several unique properties, making it an attractive option for further research.
Mechanism of Action
Methyl 3-bromo-6-cyano-2-(difluoromethyl)phenylacetate has been found to act as a Lewis acid, which means it can bind to electron-rich molecules and form complexes with them. It is thought that this property may be responsible for Methyl 3-bromo-6-cyano-2-(difluoromethyl)phenylacetate's ability to catalyze certain reactions. Additionally, Methyl 3-bromo-6-cyano-2-(difluoromethyl)phenylacetate has been found to act as a nucleophile, meaning it can donate electrons to other molecules. This property may be responsible for its ability to act as a ligand for metal-catalyzed reactions.
Biochemical and Physiological Effects
Methyl 3-bromo-6-cyano-2-(difluoromethyl)phenylacetate has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including proteases, lipases, and phosphatases. Additionally, Methyl 3-bromo-6-cyano-2-(difluoromethyl)phenylacetate has been found to have anti-inflammatory and anti-viral properties, and it has been found to inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
Methyl 3-bromo-6-cyano-2-(difluoromethyl)phenylacetate has several advantages for lab experiments. It is relatively easy to synthesize, and it is a relatively stable compound. Additionally, it is soluble in a variety of solvents, making it easy to use in a variety of experiments. However, Methyl 3-bromo-6-cyano-2-(difluoromethyl)phenylacetate can be toxic in high concentrations, and it can be difficult to remove from reaction mixtures.
Future Directions
There are a variety of potential future directions for Methyl 3-bromo-6-cyano-2-(difluoromethyl)phenylacetate research. One potential avenue of research is to further study the biochemical and physiological effects of Methyl 3-bromo-6-cyano-2-(difluoromethyl)phenylacetate. Additionally, further research could be done on the mechanism of action of Methyl 3-bromo-6-cyano-2-(difluoromethyl)phenylacetate, as well as its potential applications in drug discovery. Finally, further research could be done on the synthesis of Methyl 3-bromo-6-cyano-2-(difluoromethyl)phenylacetate, with the goal of making it easier and more cost-effective to synthesize.
Scientific Research Applications
Methyl 3-bromo-6-cyano-2-(difluoromethyl)phenylacetate has been used in a variety of scientific research applications, including as a reagent for the synthesis of a variety of compounds, as a catalyst for the synthesis of proteins, and as a fluorescent probe for the detection of biomolecules. Additionally, Methyl 3-bromo-6-cyano-2-(difluoromethyl)phenylacetate has been used in the study of enzyme kinetics, as a ligand for metal-catalyzed reactions, and for the study of enzyme inhibitors.
properties
IUPAC Name |
methyl 2-[3-bromo-6-cyano-2-(difluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-17-9(16)4-7-6(5-15)2-3-8(12)10(7)11(13)14/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYSDIVJLIUXAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1C(F)F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-6-cyano-2-(difluoromethyl)phenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide](/img/structure/B1414266.png)







![1-[2-(2-Fluorophenoxy)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1414275.png)

![N-[2-Methyl-3-(trifluoromethyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B1414279.png)
![Ethyl [4-({[(2-chloroethyl)amino]carbonyl}amino)phenyl]acetate](/img/structure/B1414282.png)
![(2-{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-ethoxy)-acetic acid benzyl ester](/img/structure/B1414283.png)
![2,3,4,6,7,8,9,9a-Octahydropyrazino[1,2-a]pyrazin-1-one dihydrochloride](/img/structure/B1414286.png)